![molecular formula C12H19N3O4S B7588149 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide, commonly known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a potential therapeutic agent for the treatment of cancer due to its ability to inhibit the activity of heat shock protein 90 (HSP90), which is a molecular chaperone that plays a crucial role in the stabilization and function of various oncogenic proteins.
Wirkmechanismus
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor works by binding to the ATP-binding pocket of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide, which is necessary for its chaperone activity. This binding leads to the destabilization and degradation of various oncogenic proteins that are dependent on 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide for their stability and function. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are important in the maintenance of cellular homeostasis and protection against cellular stress. 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor has also been shown to induce the expression of various cytokines and chemokines, which are important in the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor in lab experiments is its specificity towards 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide, which makes it an ideal tool for studying the role of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide in cancer development and progression. However, one of the limitations of using 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor in lab experiments is its potential toxicity towards normal cells, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor. One of the directions is to develop more potent and selective inhibitors of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide, which may have fewer side effects and better therapeutic efficacy. Another direction is to study the role of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor in combination with other anticancer agents, which may enhance its therapeutic efficacy and overcome drug resistance. Finally, more research is needed to understand the molecular mechanisms underlying the effects of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor, which may lead to the development of novel therapeutic strategies for cancer treatment.
Synthesemethoden
The synthesis of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor involves a multistep process that includes the reaction of 4-bromo-N,1-dimethylpyrrole-2-carboxamide with sodium azide, followed by the reduction of the resulting azide compound with lithium aluminum hydride. The resulting compound is then treated with formaldehyde and pyrrolidine to yield the final product, 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various oncogenic proteins, such as HER2, EGFR, AKT, and BCR-ABL, which are known to play a crucial role in the development and progression of cancer. 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis.
Eigenschaften
IUPAC Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-13-12(17)11-6-10(7-14(11)2)20(18,19)15-5-3-4-9(15)8-16/h6-7,9,16H,3-5,8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUORPEMDNAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

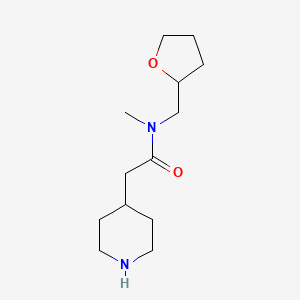
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
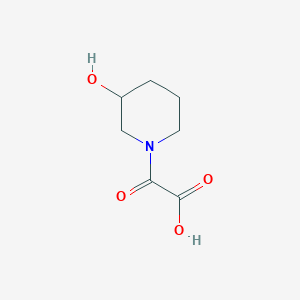
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
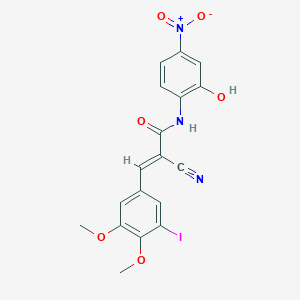
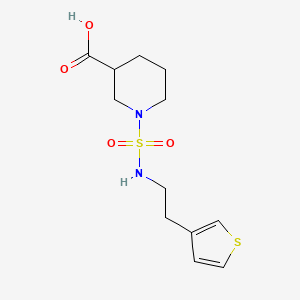
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)

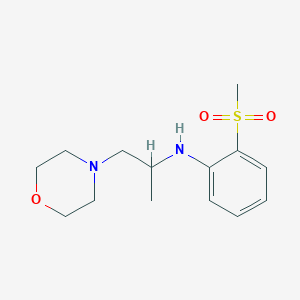
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
